2-Octylbutane-1,4-diol

Description

Contextualization within the Field of Butane-1,4-diol Derivatives Research

The study of 2-Octylbutane-1,4-diol is situated within the extensive research field of butane-1,4-diol (BDO) derivatives. BDO itself is a high-volume industrial chemical primarily used as a monomer in the production of polymers such as polybutylene terephthalate (B1205515) (PBT) and polyurethanes. wikipedia.org It is also a key intermediate for the synthesis of other important chemicals, notably tetrahydrofuran (B95107) (THF) and γ-butyrolactone (GBL). wikipedia.org

Research into BDO derivatives often focuses on modifying the basic BDO structure to achieve specific properties. The introduction of substituents onto the butane (B89635) backbone, as seen in this compound, is a key strategy. The long octyl chain in this compound significantly increases its hydrophobicity compared to the parent BDO molecule, reducing its solubility in water and making it more compatible with nonpolar solvents. This modification is advantageous for applications where surface activity is desired, such as in surfactants. Furthermore, the substitution at the C2 position creates a chiral center, making (2S)-2-Octylbutane-1,4-diol a valuable chiral building block for asymmetric synthesis, a process crucial for producing complex molecules with specific three-dimensional arrangements.

Academic Significance of Long-Chain Diols

Long-chain diols, a class of molecules that includes this compound, hold considerable academic and industrial significance, particularly in polymer chemistry and materials science. The incorporation of long aliphatic chains into polymers can impart unique properties, effectively bridging the gap between traditional polyesters and polyolefins like polyethylene. acs.org

The academic interest in these compounds stems from several key characteristics:

Polymer Modification : Long-chain α,ω-diols can be used as monomers in polycondensation reactions to create linear aliphatic polyesters. The long methylene (B1212753) sequences allow for crystallization through van der Waals interactions, similar to polyethylene, resulting in materials with high melting points and increased hydrophobicity. rsc.org This is in contrast to polyesters made from shorter-chain diols.

Surfactant and Emulsifier Applications : The amphipathic nature of long-chain diols, possessing both a nonpolar hydrocarbon tail and polar hydroxyl head groups, makes them useful as specialty chemicals. They are investigated for use as emulsifiers, emollients, and thickeners. google.com Specifically, their structure makes them suitable precursors for "Gemini" surfactants, which consist of two surfactant molecules linked together and often exhibit superior properties compared to conventional surfactants. google.comacs.org

Bio-based Materials : There is growing interest in synthesizing long-chain diols from renewable resources like plant oils. rsc.orgoup.com These bio-based monomers are attractive for producing more sustainable polymers and specialty chemicals, which might offer faster degradation times than their petrochemical-based counterparts. oup.com

The study of how the length and branching of the alkyl chain affect the final properties of materials is a significant area of research. For instance, longer alkyl chains generally increase the boiling point and viscosity due to stronger van der Waals forces.

Historical Overview of Relevant Diol Synthesis and Applications in Chemical Science

The synthesis and application of diols have a rich history in chemical science, evolving from simple structures to complex, stereospecific molecules.

The parent compound, butane-1,4-diol, was first synthesized in 1890 by the Dutch chemist Pieter Johannes Dekkers. wikipedia.org The industrial-scale production of BDO, however, took off much later, largely driven by the work of Walter Reppe in the 1940s. This "Reppe chemistry" involved the reaction of acetylene (B1199291) with formaldehyde (B43269) to produce 2-butyne-1,4-diol (B31916), which is then hydrogenated to yield butane-1,4-diol. ecoinvent.org This became the dominant manufacturing process for decades. ecoinvent.org In later years, other industrial routes were developed, such as the Davy process, which starts from maleic anhydride (B1165640) derived from butane. wikipedia.orggoogle.com

A pivotal development in the synthesis of more complex diols was the advent of asymmetric synthesis, which aims to create chiral molecules with a high degree of stereochemical purity. A landmark in this field was the development of the Sharpless Asymmetric Dihydroxylation in the 1980s by K. Barry Sharpless, for which he was a co-recipient of the 2001 Nobel Prize in Chemistry. wikipedia.org This reaction allows for the conversion of alkenes into vicinal diols with very high enantioselectivity using a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. encyclopedia.pubnih.gov This breakthrough revolutionized the synthesis of chiral diols, making them readily accessible as intermediates for the creation of complex, biologically active molecules and specialized chemical building blocks like this compound. nih.gov

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituent | Noteworthy Property |

| This compound | C12H26O2 | 202.3 | Octyl (C8H17) | Reduced water solubility due to long hydrophobic chain. |

| 2-Propylbutane-1,4-diol | C7H16O2 | 132.2 | Propyl (C3H7) | Better water solubility than the octyl analogue. |

| Butane-1,4-diol | C4H10O2 | 90.12 | None | Viscous, colorless liquid; used in large-scale polymer production. wikipedia.org |

| 2,3-Diaminobutane-1,4-diol | C4H12N2O2 | 120.15 | Amino (-NH2) | Increased polarity due to amino groups. |

Table 2: Overview of Major Industrial Synthesis Routes for Butane-1,4-diol

| Process Name | Primary Feedstocks | Brief Description |

| Reppe Process | Acetylene, Formaldehyde | A two-step process where acetylene and formaldehyde first form 2-butyne-1,4-diol, which is subsequently hydrogenated to butane-1,4-diol. ecoinvent.org |

| Davy Process | Maleic Anhydride | Maleic anhydride is converted to an ester (e.g., diethyl maleate), which is then hydrogenated in the vapor phase to produce butane-1,4-diol. wikipedia.orggoogle.com |

| Butadiene Process | Butadiene, Acetic Acid | A multi-step process involving the reaction of butadiene and acetic acid to form 1,4-diacetoxy-2-butene, followed by hydrogenation and hydrolysis. |

| Biological Route | Sugars (via fermentation) | Utilizes genetically modified microorganisms to produce BDO from renewable feedstocks. wikipedia.org |

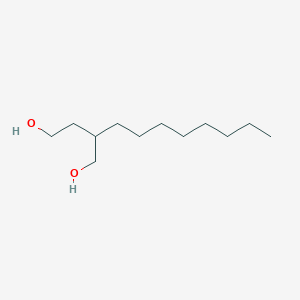

Structure

2D Structure

3D Structure

Properties

CAS No. |

91635-50-6 |

|---|---|

Molecular Formula |

C12H26O2 |

Molecular Weight |

202.33 g/mol |

IUPAC Name |

2-octylbutane-1,4-diol |

InChI |

InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-12(11-14)9-10-13/h12-14H,2-11H2,1H3 |

InChI Key |

TYBKGVWQUWPGQF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCO)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Octylbutane 1,4 Diol and Analogues

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis merges the versatility of chemical reactions with the high selectivity of biological catalysts. nih.gov This hybrid approach is particularly powerful for creating complex chiral molecules, offering reactions under mild conditions with high efficiency and reduced environmental impact. mdpi.commdpi.com

Stereoselective Enzymatic Transformations of Precursors

Enzymes are highly effective tools for the asymmetric synthesis of chiral diols, prized for their ability to differentiate between prochiral centers or enantiomers in a racemic mixture. nih.gov Alcohol dehydrogenases (ADHs), for example, are widely used for the stereoselective reduction of diketone precursors. mdpi.com

In a potential synthesis of chiral 2-octylbutane-1,4-diol, a precursor such as 2-octyl-1,4-dioxobutane could be subjected to enzymatic reduction. Research on analogous 1,4-diaryl-1,4-diones has shown that ADHs can achieve complete diastereo- and enantioselectivity. mdpi.com For instance, the alcohol dehydrogenase from Ralstonia sp. (RasADH) has proven to be a valuable biocatalyst for reducing sterically demanding substrates, yielding (1S,4S)-diols with greater than 99% diastereomeric and enantiomeric excess. mdpi.com

Another strategy involves the kinetic resolution of a racemic diol mixture using lipases. Through lipase-catalyzed transesterification, one enantiomer is selectively acylated, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. mdpi.com While the theoretical maximum yield for one enantiomer in a classic kinetic resolution is 50%, this method is a foundational technique in chemo-enzymatic synthesis. nih.gov

The table below summarizes findings from the enzymatic reduction of various diketones, a process applicable to the synthesis of chiral diols.

| Precursor (Diketone) | Biocatalyst | Product | Conversion (%) | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) (%) |

| 1,4-Diphenylbutane-1,4-dione | E. coli/RasADH | (1S,4S)-1,4-Diphenylbutane-1,4-diol | 88 | >99 | >99 |

| 1,4-Bis(4-methoxyphenyl)butane-1,4-dione | E. coli/RasADH | (1S,4S)-Diol | 72 | >99 | >99 |

| 1,4-Bis(4-methylphenyl)butane-1,4-dione | E. coli/RasADH | (1S,4S)-Diol | 77 | >99 | >99 |

| 1,4-Bis(4-chlorophenyl)butane-1,4-dione | E. coli/RasADH | (1S,4S)-Diol | 82 | >99 | >99 |

This data is based on the stereoselective enzymatic reduction of 1,4-diaryl-1,4-diones as reported in scientific literature. mdpi.com

Biocatalytic Deracemization Strategies

To overcome the 50% yield limit of traditional kinetic resolution, biocatalytic deracemization strategies are employed to theoretically convert 100% of a racemic starting material into a single, optically pure enantiomer. uniovi.es These processes are highly efficient and represent a significant advancement in asymmetric synthesis. researchgate.net

One prominent method is stereo-inversion, which often involves a cyclic oxidation-reduction sequence. sciforum.net In this approach, a dehydrogenase enzyme selectively oxidizes one enantiomer of a racemic alcohol (e.g., (R)-alcohol) to the corresponding achiral ketone. Simultaneously, a second, stereocomplementary dehydrogenase reduces the ketone to the desired enantiomer (e.g., (S)-alcohol). sciforum.net This converts the unwanted enantiomer into the desired one, driving the reaction towards a single product.

Dynamic kinetic resolution (DKR) is another powerful strategy that combines the enzymatic resolution step with in-situ racemization of the substrate. uniovi.es More recently, photo-biocatalytic cascades have emerged as an innovative approach. For instance, a non-stereoselective photooxidation can convert a racemic alcohol into its corresponding ketone, which is then subjected to a highly stereoselective enzymatic reduction by an alcohol dehydrogenase to yield an enantiopure alcohol. acs.org Such a one-pot, two-step sequential protocol allows for the deracemization of racemic alcohols with high yields and excellent enantiopurity. acs.org

| Deracemization Strategy | Principle | Key Components | Potential Yield |

| Stereo-inversion | Selective oxidation of one enantiomer to a ketone, followed by stereoselective reduction of the ketone to the other enantiomer. sciforum.net | Two stereocomplementary dehydrogenases. sciforum.net | Up to 100% |

| Dynamic Kinetic Resolution (DKR) | Simultaneous enzymatic resolution of one enantiomer and in-situ racemization of the remaining enantiomer. uniovi.es | Enzyme (e.g., lipase) and a racemization catalyst. uniovi.es | Up to 100% |

| Photo-Biocatalytic Deracemization | Non-selective photooxidation of the racemate to a ketone, followed by a stereoselective bioreduction. acs.org | Photocatalyst, light source, and a stereoselective alcohol dehydrogenase. acs.org | Up to 100% |

Microbial Synthesis Pathways for Butane-1,4-diol and Related Structures

The microbial production of bulk chemicals from renewable feedstocks is a cornerstone of green chemistry. Significant progress has been made in engineering microorganisms like Escherichia coli to produce Butane-1,4-diol (BDO). researchgate.netresearchgate.net These engineered microbes utilize central metabolites derived from sugars like glucose. researchgate.net

One of the most successful pathways for BDO production originates from intermediates of the TCA cycle, such as succinyl-CoA or α-ketoglutarate. researchgate.netgoogle.com For example, Genomatica developed an E. coli strain that produced 18 g/L of BDO from glucose by introducing a synthetic pathway that converts succinyl-CoA to BDO. researchgate.net This involves a series of enzymatic steps, including the action of succinyl-CoA synthetase, 4-hydroxybutyrate dehydrogenase, and alcohol dehydrogenase. researchgate.net

While these pathways are optimized for the parent BDO, they provide a blueprint for producing substituted analogues. Recent work has demonstrated the synthesis of branched-chain β,γ-diols by engineering amino acid metabolism in E. coli. nih.gov This suggests that by integrating pathways for fatty acid synthesis or by feeding appropriate precursors, microbial systems could be adapted to produce longer-chain substituted diols like this compound.

| Organism | Key Pathway Genes/Enzymes Introduced | Carbon Source | Product Titer | Reference |

| Escherichia coli | α-ketoglutarate decarboxylase, 4-hydroxybutyrate dehydrogenase, aldehyde/alcohol dehydrogenase | Glucose | 18 g/L | researchgate.net |

| Escherichia coli | Succinyl-CoA synthetase, CoA-dependent succinate (B1194679) semialdehyde dehydrogenase, 4-hydroxybutyrate dehydrogenase, 4-hydroxybutyryl-CoA reductase, alcohol dehydrogenase | Glucose | 125 g/L | researchgate.net |

| Escherichia coli | L-amino acid deaminase, α-keto acid decarboxylase, aldehyde reductase, acetohydroxyacid synthase | Glucose | 15.3 g/L (4-methylpentane-2,3-diol) | nih.gov |

This table summarizes reported results for the microbial synthesis of butane-1,4-diol and related branched-chain diols.

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation is a fundamental industrial process for the synthesis of diols. The development of highly selective and robust catalysts is critical for achieving high yields and purity, particularly when multiple reducible functional groups are present in the precursor molecule.

Selective Hydrogenation of Alkynediol Precursors

The synthesis of this compound can be envisioned via the catalytic hydrogenation of a 2-octyl-2-butyne-1,4-diol precursor. This reaction involves the reduction of a carbon-carbon triple bond to a single bond. A key challenge in this process is achieving high selectivity towards the desired alkanediol without significant formation of the intermediate alkene-diol (2-octyl-2-butene-1,4-diol) or other byproducts. nih.govresearchgate.net

Palladium-based catalysts are widely recognized for their high intrinsic activity in alkyne hydrogenation. nih.gov However, to prevent over-hydrogenation, catalyst selectivity is often modified. For example, palladium-phosphorus (Pd-P) nanoparticle catalysts have been shown to maintain nearly 100% selectivity for 2-butene-1,4-diol (B106632) from 2-butyne-1,4-diol (B31916) up to a 90% conversion of the starting material. researchgate.net Platinum catalysts supported on materials like silicon carbide (SiC) have also demonstrated excellent performance, achieving ~96% selectivity for the butenediol with a high conversion of the alkynediol precursor. rsc.org By carefully controlling reaction conditions such as hydrogen pressure and temperature, the reaction can be driven to completion to form the fully saturated alkanediol. lookchem.comrsc.org

| Catalyst | Support | Precursor | Key Product | Conversion (%) | Selectivity (%) | Reference |

| Pd-P nanoparticles | None (stabilized by PVP) | 2-Butyne-1,4-diol | 2-Butene-1,4-diol | 90 | ~100 | researchgate.net |

| 0.5 wt% Pt | Silicon Carbide (SiC) | 2-Butyne-1,4-diol | 2-Butene-1,4-diol | 96 | ~96 | rsc.org |

| Raney Nickel | - | 2-Butyne-1,4-diol | 2-Butene-1,4-diol | - | 90 | researchgate.net |

| 1% Pt | CaCO3 | 2-Butyne-1,4-diol | Butane-1,4-diol | >99 | - | lookchem.com |

This data is based on the selective hydrogenation of 2-butyne-1,4-diol. Selectivity reported is often for the intermediate 2-butene-1,4-diol, with further hydrogenation yielding the target butane-1,4-diol.

One-Pot Catalytic Conversions of Bio-Derived Feedstocks to Diols

The direct conversion of renewable biomass into valuable chemicals like diols represents a highly attractive and sustainable manufacturing approach. magtech.com.cn One-pot catalytic processes are being developed to transform bio-derived platform molecules, such as furfural (B47365) or erythritol, into diols through a sequence of reactions in a single reactor. tu-darmstadt.demdpi.com

A notable example is the conversion of 1,4-anhydroerythritol, a dehydration product of the bio-based polyol erythritol, into 1,4-butanediol (B3395766). researchgate.net This transformation was achieved with a high yield (~90%) using a physical mixture of two different catalysts in a one-pot system. rsc.org The process involves a ReOx-Au/CeO2 catalyst for the deoxydehydration of the starting material to 2,5-dihydrofuran, followed by subsequent isomerization, hydration, and reduction reactions catalyzed by ReOx/C to produce the final 1,4-butanediol product. researchgate.netrsc.org

These one-pot strategies, which combine multiple catalytic functions to orchestrate a cascade of reactions, offer a powerful paradigm. While developed for specific C4 and C5 diols, the underlying principles could be adapted for the synthesis of more complex structures like this compound from suitably functionalized bio-based feedstocks.

| Feedstock | Catalytic System | Key Intermediates | Final Product | Yield (%) | Reference |

| 1,4-Anhydroerythritol | ReOx-Au/CeO2 + ReOx/C | 2,5-Dihydrofuran | 1,4-Butanediol | ~90 | researchgate.netrsc.org |

| Furfural | Pd-Ir-ReOx/SiO2 | Furfuryl alcohol, 2-methylfuran | 1,5-Pentanediol | 71.4 | mdpi.com |

| Maleic Anhydride (B1165640) | - | Succinic anhydride, γ-butyrolactone | 1,4-Butanediol | - | researchgate.net |

Asymmetric Synthesis and Chiral Induction

Asymmetric synthesis is a cornerstone in the preparation of enantiomerically pure compounds like (2S)-2-Octylbutane-1,4-diol. The introduction of a stereogenic center at the C2 position necessitates methods that can control the three-dimensional arrangement of atoms.

Diastereoselective conjugate addition reactions are a powerful tool for creating new stereocenters. beilstein-journals.org In the context of synthesizing 2-substituted butane-1,4-diols, this approach often involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net The stereochemical outcome of the reaction is controlled by a pre-existing chiral element in the molecule.

For example, the conjugate addition of Grignard reagents to homochiral fumaramide (B1208544) derivatives has been explored for the asymmetric synthesis of 2-substituted butane-1,4-diols. researchgate.net Similarly, the addition of organolithium reagents to unprotected 2-substituted 4-hydroxy-2-cyclopentenones can proceed with high diastereoselectivity, where the existing hydroxyl group directs the incoming nucleophile. arkat-usa.org The use of chiral auxiliaries, such as (S,S)-(+)-pseudoephedrine, attached to α,β-unsaturated amides can also effectively direct the conjugate addition of nucleophiles, leading to high diastereoselectivity. beilstein-journals.org

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This strategy has been successfully applied to the synthesis of 2-substituted butane-1,4-diols.

One established method employs chiral oxazolines. acs.org The alkylation of a chiral oxazoline (B21484) derived from an amino acid can proceed with high diastereoselectivity. Subsequent hydrolysis and reduction of the resulting product yield the desired chiral 2-substituted butane-1,4-diol. acs.org For instance, (4S,5S)-2-methyl-4-methoxymethyl-5-phenyl-2-oxazoline has been used to prepare 2-substituted-γ-butyrolactones and 1,4-butanediols in good optical purity. acs.org

Another widely used class of chiral auxiliaries is the oxazolidinones. wikipedia.org While not directly applied to this compound in the provided context, their general utility in asymmetric alkylation reactions is well-documented. wikipedia.org Similarly, camphor-based auxiliaries, such as Oppolzer's sultam, have been used in the diastereoselective conjugate addition of Grignard reagents to fumarates, which can then be reduced to the corresponding 2-substituted butane-1,4-diols.

Enantioselective synthesis aims to directly create a chiral product from an achiral or racemic starting material using a chiral catalyst or reagent. acs.orgyoutube.com This approach is often more efficient than using chiral auxiliaries as it avoids the steps of attaching and removing the auxiliary.

The asymmetric hydrogenation of substituted succinic acids using ruthenium-BINAP catalysts is a prime example of an enantioselective method to produce chiral 2-substituted butane-1,4-diols. rsc.orgrsc.org This method has been shown to produce diols with very high enantiomeric excess.

Enzymatic reductions also offer a powerful route for enantioselective synthesis. Alcohol dehydrogenases (ADHs) have been employed for the stereoselective reduction of 1,4-dicarbonyl compounds to the corresponding chiral 1,4-diols. mdpi.com By selecting the appropriate enzyme, it is possible to obtain either enantiomer of the diol with high diastereo- and enantioselectivity. mdpi.com For example, the reduction of 1,4-diphenylbutane-1,4-dione using different ADHs can selectively produce either the (1R,4R) or (1S,4S) diol. mdpi.com

| Method | Key Reagent/Catalyst | Stereocontrol | Product |

| Diastereoselective Conjugate Addition | Grignard reagents on homochiral fumaramides | Substrate control | 2-Substituted butane-1,4-diols. researchgate.net |

| Chiral Auxiliary | Chiral oxazolines | Auxiliary control | Chiral 2-substituted-γ-butyrolactones and 1,4-butanediols. acs.org |

| Enantioselective Hydrogenation | Ruthenium-BINAP catalysts | Catalyst control | (R)- or (S)-2-substituted butane-1,4-diols. rsc.orgrsc.org |

| Enantioselective Bioreduction | Alcohol Dehydrogenases (ADHs) | Enzyme control | Chiral 1,4-diols. mdpi.com |

Utilization of Chiral Auxiliaries in Diol Preparation

Organometallic Approaches in Diol Synthesis

Organometallic reagents and catalysts play a crucial role in modern organic synthesis, enabling a wide range of transformations for the construction of carbon-carbon bonds. wikipedia.orgresearchgate.net

The Dzhemilev reaction, involving the catalytic cycloalumination of alkenes, provides an effective route to aluminacyclopentanes. mdpi.comresearchgate.netscribd.com These organoaluminum compounds are valuable intermediates for the synthesis of various organic molecules, including substituted butanes. For instance, the reaction of terminal alkenes with ethylaluminum dichloride (EtAlCl₂) and magnesium in the presence of a zirconocene (B1252598) catalyst yields 3-substituted aluminacyclopentanes. researchgate.net These can be further functionalized; for example, transmetalation with boron trifluoride etherate (BF₃·Et₂O) produces the corresponding 3-substituted 1-fluoroborolanes. researchgate.net Hydrolysis of the aluminacyclopentanes would yield the corresponding substituted butanes. While not a direct synthesis of the diol, subsequent oxidation could provide the desired product.

Organoboron compounds themselves are versatile intermediates in organic synthesis. wikipedia.orgacs.org They can be prepared through various methods, including the photochemical reaction of trialkylboranes with alcohols, which can yield 2-alkyl-1,3,2-dioxaborolanes. rsc.org More relevant to diol synthesis is the use of organoboron reagents in addition reactions. For example, the stereocontrolled synthesis of syn-2-ene-1,4-diols has been achieved using allyl boronates. rsc.org This methodology involves the reaction of an α-lithiobenzoate with a β-silyl vinyl boronic acid ester, which, after a 1,2-metallate rearrangement, forms an allyl boronic ester that can be trapped with an aldehyde to furnish a β-hydroxyallylsilane. rsc.org Oxidation of this intermediate then yields the desired syn-2-ene-1,4-diol. rsc.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound and its analogues, these methods offer efficient and selective routes.

One notable strategy involves the conversion of readily available 1-alkenes into 1,4-diols. This transformation can be achieved through a sophisticated sequence involving the installation of a Si,N-type chelating auxiliary group onto the alkene. nih.govresearchgate.net This is followed by an iridium-catalyzed C-H silylation of an unactivated δ-C(sp³)–H bond, which forms a silolane intermediate. Subsequent oxidation of the carbon-silicon bonds yields the desired 1,4-diol. nih.govresearchgate.net The use of a tert-butylpicolylsilyl (TBPicSi) directing group has been shown to be highly effective in this process, facilitating both the intramolecular dehydrogenative silylation and the final oxygenation steps. nih.gov This methodology has been successfully applied to the 1,4-dioxygenation of various alkene-containing natural products and their derivatives. nih.gov

Another powerful approach utilizes iron catalysis for the aerobic hydration and C-H hydroxylation of alkenes. researchgate.net This method employs an iron phthalocyanine (B1677752) complex, sodium borohydride (B1222165), and molecular oxygen to directly synthesize 1,4-diols from alkenes. researchgate.net A proposed mechanism suggests the formation of an iron(III) hydride complex that adds to the alkene. The second hydroxyl group is introduced via a direct C(sp³)–H oxygenation, which proceeds through a fiveable.melibretexts.org hydrogen shift of a transient alkoxy radical formed during the formal hydration of the olefin. researchgate.net

Grignard reagents, in conjunction with transition metal catalysts, also play a significant role. For instance, the reaction of 2-butyne-1,4-diol with Grignard reagents can produce trans-2-substituted-2-butene-1,4-diols in good yields. oup.comcapes.gov.br Furthermore, titanium-catalyzed hydromagnesiation of acetylenes using isobutyl Grignard reagents provides a versatile method for creating vinyl Grignard reagents, which can then be used in subsequent C-C bond-forming reactions to build the necessary carbon skeleton for diol synthesis. orgsyn.org

Palladium-catalyzed coupling reactions, while more commonly associated with the formation of C-O bonds in phenols from aryl halides, demonstrate the broad utility of transition metals in forming key bonds for complex molecule synthesis. beilstein-journals.org The principles of these reactions, involving a metal catalyst, a suitable ligand, and specific reaction conditions, are transferable to the synthesis of diols, particularly in the construction of precursor molecules. beilstein-journals.org

The following table summarizes key aspects of these transition metal-catalyzed methodologies.

| Catalyst System | Starting Material | Key Intermediate | Product | Key Features | Reference |

| Iridium / TBPicSi | 1-Alkenes | Silolane | 1,4-Diols | Utilizes a Si,N-chelating directing group for C-H activation. | nih.govresearchgate.net |

| Iron Phthalocyanine / NaBH₄ / O₂ | Alkenes | Alkoxy Radical | 1,4-Diols | Aerobic hydration and direct C(sp³)-H oxygenation. | researchgate.net |

| Cp₂TiCl₂ / Grignard Reagent | Acetylenes | Vinyl Grignard Reagent | Substituted Diols | Hydromagnesiation for creating versatile intermediates. | orgsyn.org |

Functional Group Interconversions for Diol Generation

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another, enabling the strategic construction of target molecules like this compound. fiveable.menumberanalytics.com These reactions are crucial for introducing hydroxyl groups at desired positions, often as the final steps in a synthetic sequence. fiveable.me

A primary and highly effective method for generating 1,4-diols is the reduction of 2-substituted succinic acids or their derivatives, such as anhydrides and esters. Borane (B79455) (BH₃), often used as a solution in tetrahydrofuran (B95107) (THF), is a powerful reagent for the reduction of carboxylic acids directly to alcohols. core.ac.uk For example, treating a 2-substituted succinic acid with borane in THF at 0 °C can yield the corresponding 2-substituted butane-1,4-diol. core.ac.uk

Similarly, the catalytic hydrogenation of substituted succinic anhydrides provides a direct route to the corresponding diols. rsc.orgrsc.org This process typically involves reacting the anhydride with hydrogen gas under pressure in the presence of a metal catalyst. Ruthenium-based catalysts, sometimes in the presence of a strong acid like p-toluenesulfonic acid, have shown high activity and selectivity in the hydrogenation of anhydrides to lactones, which are cyclic esters that can be further reduced to diols. oup.com The hydrogenation of dialkyl esters of C₄ dicarboxylic acids, such as diethyl maleate, in the vapor phase over a reduced copper chromite catalyst is another established industrial method for producing butane-1,4-diol and its derivatives. google.com The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yields. google.com

Another common pathway involves the reduction of 1,4-dicarbonyl compounds. The synthesis of (2S)-2-octylbutane-1,4-diol can be accomplished by the reduction of the corresponding diketone. This reduction can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an inert solvent. Industrially, catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature is also employed for this transformation.

The following table outlines common functional group interconversions leading to the formation of diols.

| Starting Functional Group | Reagent/Catalyst | Intermediate/Product | Description | Reference |

| 2-Substituted Succinic Acid | Borane (BH₃•THF) | 2-Substituted Butane-1,4-diol | Direct reduction of both carboxylic acid groups to primary alcohols. | core.ac.uk |

| 2-Substituted Succinic Anhydride | H₂ / Metal Catalyst (e.g., Ru, Cu-chromite) | γ-Butyrolactone / 1,4-Diol | Catalytic hydrogenation, may proceed via a lactone intermediate. | rsc.orgrsc.orgoup.comgoogle.com |

| 1,4-Diketone | NaBH₄ or LiAlH₄ or H₂/Pd-C | 1,4-Diol | Reduction of ketone carbonyls to secondary alcohols. | |

| Alkenyl Succinic Anhydride | H₂ / Catalyst | Alkyl Succinic Anhydride | Hydrogenation of the carbon-carbon double bond, a precursor step. | google.com |

Spectroscopic and Computational Characterization in Diol Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Advanced NMR spectroscopy is a cornerstone for the structural determination of organic molecules like 2-octylbutane-1,4-diol.

The structure of this compound has been confirmed using ¹H NMR spectroscopy. In one study, the compound was synthesized and described as an oily substance. researchgate.net The ¹H NMR spectrum showed a characteristic triplet at 0.86 ppm, which corresponds to the terminal methyl (CH₃) group of the octyl chain, with a coupling constant (J) of 7.0 Hz. researchgate.net While this provides foundational data, comprehensive multinuclear NMR studies including ¹³C are not extensively detailed in the available literature for this specific diol. For comparison, general studies on other 1,4-diols often utilize both ¹H and ¹³C NMR to fully map the carbon skeleton and proton environments. rsc.orgnih.gov For instance, in related diols, ¹³C NMR chemical shifts provide clear signals for each carbon atom, which is essential for unambiguous structural assignment. rsc.org Although not applied to this compound in the cited research, techniques involving nuclei like ¹⁹F NMR have been used in the analysis of related organoboron compounds, which can be precursors to diols. researchgate.net

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constant (J, Hz) | Reference |

|---|

This table is based on the limited available data and would be expanded with more comprehensive research.

The determination of stereochemical purity is critical for chiral molecules. For certain chiral diols, enantiomeric excess can be estimated using ¹⁹F NMR spectra of their Mosher's esters. core.ac.uk This technique involves creating diastereomeric esters that can be distinguished by NMR. In the case of (2R)-2-octylbutane-1,4-diol, its (S)-MTPA diester was synthesized for analysis, which allowed for the determination of its optical rotation. core.ac.uk This indirect method highlights a common strategy for assessing the stereochemical purity of chiral alcohols and diols when direct NMR methods are insufficient.

Multinuclear NMR for Complex Structural Analysis (e.g., ¹H, ¹³C, ²⁷Al, ¹⁹F NMR)

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of a compound. While specific mass spectrometry data for this compound is not detailed in the primary research reviewed, the molecular formula is established as C₁₂H₂₆O₂. This corresponds to a molecular weight of approximately 202.3 g/mol . For related butanediols, mass spectrometry provides key information for structural confirmation by analyzing the fragmentation patterns under electron ionization. nist.gov

Theoretical and Computational Chemistry Studies

Theoretical and computational methods provide deep insights into molecular structures and reaction mechanisms that are often inaccessible through experimental means alone.

Quantum-chemical simulations are instrumental in understanding complex chemical processes. For instance, simulations have been used to study the synthesis of borolanes, which are precursors in the synthesis of some diols. researchgate.net These simulations, using programs like PRIRODA, can model the potential energy surface of reaction intermediates, revealing stable structures and transition states. researchgate.net While not applied directly to this compound in the available literature, this approach is vital for understanding its formation pathways.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. uc.edu Studies on other 1,4-diols have employed DFT calculations, often at the PBE0/6-311+G(d,p) level of theory, to compute conformer distribution and NMR chemical shifts. nih.gov These calculations, which can be performed using software like Gaussian 09, help in correlating experimental NMR data with theoretical models. nih.gov For example, the gauge-including atomic orbital (GIAO) method is used to predict NMR shifts, providing a powerful tool for validating structural assignments made from experimental spectra. nih.gov Although specific DFT studies on this compound are lacking, the methodologies are well-established for analogous systems.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (2R)-2-octylbutane-1,4-diol |

| (S)-MTPA diester of (2R)-2-octylbutane-1,4-diol |

| Borolanes |

| Butane-1,4-diol |

| Pentane-1,4-diol |

| (S,S)-hexane-2,5-diol |

| 2,5-dimethylhexane-2,5-diol |

Computational Design and Screening of Organic Materials Incorporating Diols

The in silico design and virtual screening of organic materials that incorporate diols like this compound have become indispensable tools in materials science. solubilityofthings.com These computational approaches, including Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling, allow for the prediction of material properties, guiding experimental efforts toward the most promising candidates. solubilityofthings.comacs.org This significantly accelerates the development of new materials with tailored functionalities.

Density Functional Theory (DFT) for Geometrical and Electronic Insights

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of diol-based materials, DFT is employed to predict the stable conformations of molecules like this compound and to calculate their electronic properties.

For instance, a DFT study on butane-1,4-diol and its substituted analogues can elucidate the preferred geometries and the nature of intramolecular hydrogen bonding. nih.govresearchgate.net The presence of the bulky octyl group at the second position of the butane-1,4-diol backbone introduces significant steric considerations. DFT calculations can predict the rotational barriers around the C-C bonds and the most stable conformers, which are crucial for understanding how this diol will pack in a solid state or behave in a polymer matrix.

Table 1: Predicted Electronic Properties of this compound Conformers via DFT

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Gauche (g) | 0.00 | 2.54 | -6.89 | 1.52 | 8.41 |

| Anti (a) | 1.25 | 1.87 | -7.01 | 1.48 | 8.49 |

Note: This data is illustrative and based on typical values for similar long-chain diols. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Molecular Dynamics (MD) Simulations for Material Performance

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations are particularly useful for predicting the bulk properties of materials containing this compound, such as polymers or liquid crystals.

The length and branching of alkyl side chains significantly influence the dynamics and morphology of polymers. osti.govrsc.org An MD simulation of a polyester (B1180765) incorporating this compound could reveal how the flexible octyl chains affect the polymer's glass transition temperature (Tg), mechanical strength, and thermal stability. tohoku.ac.jpfigshare.com For example, the octyl side chains can act as internal plasticizers, potentially lowering the Tg and increasing the flexibility of the material. acs.orgresearchgate.net

Table 2: Simulated Material Properties from MD of a Polyester with this compound

| Property | Simulated Value |

| Glass Transition Temperature (Tg) | 55 °C |

| Tensile Modulus | 1.8 GPa |

| Thermal Decomposition Temp. (TGA) | 350 °C |

| Water Contact Angle | 95° |

Note: These simulated values are representative and demonstrate the type of data obtained from MD simulations. The water contact angle suggests increased hydrophobicity due to the methyl branching. acs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties or biological activity. u-tokyo.ac.jp In materials science, QSAR can be used to screen large virtual libraries of diols to identify candidates with desired properties, such as a specific boiling point, viscosity, or solubility. researchgate.netresearchgate.net

For a compound like this compound, a QSAR model could be developed to predict its impact on the properties of a final product, like a polyurethane or a polyester. rsc.org By inputting molecular descriptors that characterize the structure of the diol (e.g., molecular weight, number of rotatable bonds, topological polar surface area), the model can predict properties like the resulting polymer's hardness or elasticity. rsc.org This allows for the rapid screening of numerous potential diol monomers without the need for their synthesis and experimental testing. acs.org

Table 3: QSAR-Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Boiling Point (°C) | 285.4 |

| Water Solubility (g/L) | 2.1 |

| LogP (Octanol-Water Partition Coeff.) | 2.3 |

| Vapor Pressure (mmHg at 25°C) | 0.0002 |

Note: The values in this table are hypothetical predictions from a QSAR model, illustrating the screening capabilities of this computational technique. The LogP value indicates a moderate level of lipophilicity.

Chemical Reactivity and Transformation Pathways of 2 Octylbutane 1,4 Diol

Hydroxyl Group Functionalization and Derivatization Reactions

The two hydroxyl groups of 2-octylbutane-1,4-diol are primary sites for chemical modification, allowing for the synthesis of a variety of derivatives. nih.gov The reactivity of these groups is central to the utility of this diol as a building block in organic synthesis. solubilityofthings.com

The conversion of alcohols to esters, known as esterification, is a fundamental reaction in organic chemistry. quora.com In the case of this compound, the hydroxyl groups can react with carboxylic acids or their derivatives to form the corresponding esters. cymitquimica.com A common method for this transformation involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method, often referred to as the Steglich esterification, is known for its mild reaction conditions and its ability to facilitate the formation of esters even with sterically hindered alcohols. organic-chemistry.org

For instance, the reaction of (2R)-2-octylbutane-1,4-diol with (S)-MTPA (α-methoxy-α-trifluoromethylphenylacetic acid) results in the formation of the corresponding bis-(S)-MTPA diester. This specific derivatization is often employed for the analysis of the enantiomeric purity of chiral alcohols via nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Example of Esterification of this compound

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| (2R)-2-octylbutane-1,4-diol | (S)-MTPA | (S)-MTPA diester of (2R)-2-octylbutane-1,4-diol |

The hydroxyl groups of this compound can be converted to amine functionalities, leading to the synthesis of valuable diamine derivatives. A common strategy to achieve this involves a two-step process: conversion of the diol to a disulfonate ester, followed by nucleophilic substitution with an azide (B81097) source, and subsequent reduction.

Specifically, the diol can be reacted with a sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base to form the corresponding disulfonate ester. This transforms the hydroxyl groups into good leaving groups. The subsequent reaction with sodium azide (NaN3) displaces the sulfonate groups to yield a diazide. Finally, reduction of the diazide, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH4), affords the desired 1,4-diamine. libretexts.org This synthetic route provides access to enantiomerically pure 2-substituted putrescines (1,4-diaminobutanes).

A more direct approach for the synthesis of diazacycles from diols and diamines utilizes a "hydrogen-borrowing" mechanism catalyzed by ruthenium complexes. digitellinc.com This method allows for the formation of piperazines and homopiperazines under base- and solvent-free conditions, generating only water as a byproduct. digitellinc.com While not specifically demonstrated for this compound, this methodology is applicable to a variety of aliphatic diols. digitellinc.com

Esterification Reactions and Product Analysis

Cyclization and Heterocycle Formation via Diol Intermediates

The 1,4-diol motif in this compound makes it a suitable precursor for the synthesis of five-membered heterocyclic compounds, most notably substituted tetrahydrofurans. mdpi.com This transformation is typically achieved through an acid-catalyzed intramolecular dehydration (cyclodehydration) reaction. researchgate.netresearchgate.net

The mechanism of this cyclization generally involves the protonation of one of the hydroxyl groups, followed by the intramolecular nucleophilic attack of the other hydroxyl group, leading to the expulsion of a water molecule and the formation of the tetrahydrofuran (B95107) ring. researchgate.net Various catalysts can be employed for this purpose, including Brønsted acids and Lewis acids such as ferrocenium (B1229745) tetrafluoroborate (B81430) or iron(III) chloride. mdpi.com The specific reaction conditions can influence the efficiency and selectivity of the cyclization. researchgate.net

Oxidative and Reductive Transformations

The hydroxyl groups and the alkyl backbone of this compound are susceptible to both oxidation and reduction, leading to a variety of functionalized products. ucr.edu

Oxidative Transformations:

The primary and secondary hydroxyl groups of this compound can be oxidized to form aldehydes, ketones, or carboxylic acids, depending on the oxidant and reaction conditions. youtube.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can lead to the formation of carboxylic acids. libretexts.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), can selectively oxidize primary alcohols to aldehydes. youtube.com The oxidation of diols can also be a key step in more complex transformations, such as the cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons using reagents like periodic acid (HIO4). ucr.edu

Reductive Transformations:

While the hydroxyl groups themselves are not typically reduced further, they can be converted into better leaving groups (e.g., halides or sulfonates) and then reductively cleaved to form the corresponding alkane. More commonly, reductive transformations are relevant in the synthesis of the diol itself. For example, this compound can be prepared by the reduction of a corresponding 2-substituted succinic acid or its ester derivative using a reducing agent like borane (B79455) (BH3) or lithium aluminum hydride (LiAlH4). rsc.org

Mechanistic Studies of Diol Reactions

While specific mechanistic studies on this compound are not extensively reported, the general mechanisms of reactions involving 1,4-diols are well-established and can be applied to understand its reactivity.

For instance, the cyclodehydration of 1,4-diols to form tetrahydrofurans has been studied computationally. researchgate.net These studies suggest that the reaction proceeds via an acid-base catalyzed mechanism, with the precise sequence of protonation and cyclization steps being dependent on the specific diol structure and reaction conditions. researchgate.net

Similarly, the mechanism of oxidation of alcohols by reagents like Cr(VI) has been thoroughly investigated and involves the formation of a chromate (B82759) ester intermediate followed by an elimination step. ucr.edu For reductive processes, such as the reduction of a carbonyl group to an alcohol with a hydride reagent like sodium borohydride (B1222165), the mechanism involves the nucleophilic attack of the hydride on the carbonyl carbon. youtube.com

Polymer Science and Materials Research Involving Butane 1,4 Diol Analogues

Utilization of Diols as Monomers for Polymer Synthesis

Diols are organic compounds containing two hydroxyl (-OH) functional groups. Their bifunctionality makes them ideal monomers for step-growth polymerization. In this type of polymerization, the diol reacts with another bifunctional monomer, such as a dicarboxylic acid or a diisocyanate, to form long polymer chains.

The most common reactions involving diols in polymer synthesis are:

Polyesterification: A diol reacts with a dicarboxylic acid (or its derivative, like an acyl chloride or ester) in a condensation reaction, eliminating a small molecule (typically water or methanol) to form an ester linkage. Repetition of this reaction creates a polyester (B1180765). For example, the reaction between butane-1,4-diol and terephthalic acid produces poly(butylene terephthalate) (PBT), a widely used engineering thermoplastic.

Polyurethane Formation: A diol reacts with a diisocyanate in an addition reaction to form a urethane (B1682113) linkage. This process is highly efficient and does not produce a byproduct. Diols in this context often serve as "chain extenders," reacting with isocyanate-terminated prepolymers to build the final high-molecular-weight polyurethane.

The properties of the resulting polymer are directly influenced by the diol's structure. Short-chain linear diols like butane-1,4-diol lead to semi-crystalline polymers with high melting points and good mechanical strength due to the regular, tightly packed chain structure. Increasing the length of the linear diol generally lowers the melting point and increases flexibility.

Incorporation of 2-Octylbutane-1,4-diol into Polymer Architectures

This compound is an analogue of butane-1,4-diol featuring a long C8 alkyl (octyl) group attached to the second carbon of the butane (B89635) backbone. This significant structural modification has profound implications when it is incorporated into a polymer chain.

The key structural features of this compound are:

Bifunctionality: It possesses two primary hydroxyl groups, enabling it to participate in polymerization reactions like polyesterification and polyurethane formation in a manner similar to linear diols.

Bulky Side Chain: The pendant octyl group is a large, flexible, and non-polar appendage.

When this compound is used as a monomer, the octyl side chain acts as a permanently attached, non-migrating internal plasticizer. Its primary effect is to disrupt the order and packing of the polymer chains. Unlike polymers made from linear butane-1,4-diol, which can align themselves into dense, crystalline domains, polymers containing the this compound unit are sterically hindered from doing so. This disruption of interchain regularity and secondary forces (like van der Waals interactions) fundamentally alters the material's morphology, typically resulting in an amorphous or low-crystallinity structure.

Development of Novel Polymeric Materials from Diol Precursors

The use of this compound as a precursor enables the development of novel polymeric materials with properties distinct from those derived from simple linear diols. The introduction of the octyl side chain is a deliberate design choice to modify material characteristics in a predictable way.

Research findings indicate that incorporating such long-chain branched diols leads to polymers with:

Lower Glass Transition Temperature (Tg): The octyl side chains increase the free volume between polymer backbones, enhancing segmental motion and thus significantly lowering the temperature at which the material transitions from a rigid, glassy state to a more rubbery, flexible state.

Suppressed Crystallinity: The steric hindrance from the side chains prevents the formation of an ordered crystalline lattice. This results in amorphous materials that are transparent and lack a sharp melting point (Tm).

Enhanced Flexibility and Elasticity: The reduction in crystallinity and Tg imparts elastomeric or soft-plastic characteristics to the material, increasing its elongation at break and reducing its tensile modulus.

Improved Solubility: The less-ordered structure and the presence of the non-polar octyl groups can increase the polymer's solubility in a wider range of organic solvents.

These properties make polymers derived from this compound suitable for applications requiring softness, flexibility, and low-temperature performance, such as in soft segments for thermoplastic elastomers, pressure-sensitive adhesives, coatings, and sealants.

The table below provides a comparative analysis of the predicted properties of a polyester synthesized with a standard linear diol versus one synthesized with this compound.

| Property | Polymer A: Poly(butylene adipate) (from Butane-1,4-diol + Adipic Acid) | Polymer B: Poly(2-octylbutylene adipate) (from this compound + Adipic Acid) | Rationale for Difference |

|---|---|---|---|

| Morphology | Semi-crystalline | Amorphous | The linear structure of Polymer A allows for chain packing and crystallization. The bulky octyl side chain in Polymer B prevents this. |

| Melting Point (Tm) | ~45-60 °C | Not well-defined (amorphous) | Crystalline materials have a distinct melting point; amorphous materials soften over a range. |

| Glass Transition Temp. (Tg) | ~ -60 °C | Significantly Lower (e.g., < -70 °C) | The octyl group acts as an internal plasticizer, increasing free volume and segmental mobility, thus lowering Tg. |

| Tensile Strength | Moderate | Low | Crystallinity contributes significantly to material strength. Its absence in Polymer B results in lower strength. |

| Elongation at Break | High | Very High | The amorphous, flexible nature of Polymer B allows for greater extension before failure, characteristic of an elastomer. |

| Transparency | Opaque / Translucent | Transparent | Crystalline domains scatter light, causing opacity. Amorphous materials are typically transparent. |

Environmental Fate and Biotransformation Research Excluding Ecotoxicology

Microbial Degradation Pathways for Diols in Specific Environments

Microorganisms in soil and water have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy. nih.govgoogle.com The degradation of aliphatic diols, including those with structural similarities to 2-Octylbutane-1,4-diol, has been particularly studied in robust environmental bacteria like Pseudomonas putida. researchgate.netasm.org This non-pathogenic soil bacterium is known for its metabolic flexibility and tolerance to organic compounds, making it a model organism for bioremediation and biotransformation studies. researchgate.netnih.gov

The general aerobic degradation pathway for aliphatic diols in bacteria like Pseudomonas typically begins with the oxidation of a terminal alcohol group. asm.orgfrontiersin.org This initial step is a critical activation that prepares the molecule for further breakdown. For a compound like this compound, this would likely involve the oxidation of one of the hydroxyl groups to form a corresponding hydroxy-aldehyde, followed by further oxidation to a hydroxy-carboxylic acid. Research on 1,4-butanediol (B3395766) metabolism in P. putida KT2440 revealed that it is first oxidized to 4-hydroxybutyrate. nih.govfrontiersin.org This intermediate is then channeled into central metabolism through several potential routes, including further oxidation to succinate (B1194679) or activation by Coenzyme A (CoA) to enter the beta-oxidation pathway. nih.govfrontiersin.org

The presence of a long, branched alkyl chain (the "2-octyl" group) in this compound introduces structural complexity that can influence its biodegradability. While methyl branching can increase a compound's resistance to microbial attack, many microorganisms are still capable of degrading branched-chain alkanes. researchgate.netresearchgate.net The degradation of these more complex structures often requires specialized enzymatic machinery to handle the branching points. researchgate.net

Table 1: Investigated Microbial Degradation Pathways for Aliphatic Diols This table is interactive. You can sort and filter the data.

| Substrate Diol | Model Organism | Key Metabolic Pathway(s) | Resulting Intermediates | Reference |

|---|---|---|---|---|

| 1,4-Butanediol | Pseudomonas putida KT2440 | Oxidation, CoA activation, Beta-oxidation | 4-Hydroxybutyrate, Succinyl-CoA, Glycolyl-CoA, Acetyl-CoA | nih.govfrontiersin.org |

| 1,6-Hexanediol | Engineered Pseudomonas putida KT2440 | HA-CoA-activating pathway | Central metabolites | researchgate.net |

| 1,7-Heptanediol | Engineered Pseudomonas putida KT2440 | DCA-CoA-activating pathway | Central metabolites | researchgate.net |

Elucidation of Enzyme Systems Involved in Diol Catabolism

The catabolism of diols is orchestrated by a series of specific enzyme systems. The initial and often rate-limiting steps in the degradation of aliphatic alcohols and diols are catalyzed by oxidoreductases, particularly alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). nih.govresearchgate.net These enzymes facilitate the sequential oxidation of alcohol groups to aldehydes and then to carboxylic acids, which are more readily metabolized. nih.gov In P. putida, a gene cluster (ped) containing genes for highly expressed dehydrogenase enzymes plays a crucial role in the initial oxidation of 1,4-butanediol. nih.govfrontiersin.org

For more complex or recalcitrant compounds, including long-chain and branched alkanes, monooxygenase enzymes are pivotal. researchgate.net Cytochrome P450 monooxygenases, for example, are known to catalyze the ω-hydroxylation of fatty acids and alkanes, introducing a hydroxyl group at the terminal carbon. researchgate.netmdpi.com This hydroxylation is a key activation step that initiates the degradation cascade. Enzymes from the CYP153A family, for instance, have a broad substrate range and are known to hydroxylate saturated and unsaturated fatty acids, which share structural similarities with long-chain diols. mdpi.com

Once the diol is converted to a dicarboxylic acid or a hydroxy-acid, it can be funneled into the beta-oxidation pathway. This pathway involves a series of enzymes that shorten the carbon chain by two carbons in each cycle, producing acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production. researchgate.net

Engineering Microbes for Enhanced Degradation of Anthropogenic Compounds

The natural metabolic capabilities of microorganisms can be harnessed and improved through metabolic engineering to enhance the degradation of persistent anthropogenic compounds. mdpi.com By introducing or overexpressing genes that encode key catabolic enzymes, scientists can create microbial cell factories with improved efficiency and specificity for a target pollutant. Escherichia coli and Pseudomonas putida are common chassis organisms for such engineering efforts due to their well-understood genetics and metabolism. asm.orgasm.org

One common strategy is to introduce heterologous pathways from organisms that are highly efficient at degrading specific compounds. For example, to enable E. coli to utilize ethanol (B145695) as a sole carbon source, genes encoding alcohol dehydrogenase and aldehyde dehydrogenase from Aspergillus nidulans were successfully introduced, granting the engineered strain the ability to grow on ethanol. nih.govresearchgate.net Similarly, the genes for ethanol production from Zymomonas mobilis have been transferred to E. coli to alter its fermentation products. nih.gov

For diol metabolism, adaptive laboratory evolution (ALE) has been used to improve the slow growth of wild-type P. putida on 1,4-butanediol. nih.govfrontiersin.org This process led to the isolation of mutant strains with significantly enhanced growth rates. Genomic analysis of these evolved strains revealed mutations in a transcriptional regulator, which resulted in the overexpression of a downstream operon containing genes related to beta-oxidation. nih.govfrontiersin.org This knowledge can be used for reverse engineering, where a synthetic promoter is used to deliberately overexpress these key genes, thereby enhancing the degradation of the target diol. nih.gov Such strategies could be applied to develop microbial strains capable of efficiently degrading this compound.

Transformation Products and Pathways in Environmental Systems

As a parent compound like this compound undergoes biotransformation in the environment, a series of intermediate metabolites, or transformation products, are formed. Identifying these products is crucial for understanding the complete degradation pathway and assessing any potential persistence or transient toxicity of intermediates.

Based on established pathways for similar aliphatic diols, the initial transformation products of this compound would likely be the corresponding hydroxy-aldehydes and hydroxy-carboxylic acids. nih.govfrontiersin.org Subsequent oxidation of the second alcohol group would lead to the formation of an octyl-succinic acid derivative. These polar intermediates are generally more water-soluble and less volatile than the parent diol.

Further degradation would proceed via the beta-oxidation of the aliphatic chains. This would result in the sequential cleavage of two-carbon units (acetyl-CoA), ultimately mineralizing the compound to carbon dioxide and water under aerobic conditions. frontiersin.org In some cases, alternative transformations can occur. For example, research has shown that 1,3-diols can be converted to cyclopropanes under certain chemical conditions, although this is a synthetic transformation rather than a typical environmental one. acs.org In aquatic environments, some organochlorine pesticides are known to transform into diols, such as endosulfan (B1671282), which can be converted to endosulfan diol. mdpi.com

Advanced Analytical Techniques for Environmental Monitoring of Diol Metabolites

Detecting and quantifying parent compounds and their transformation products at low concentrations in complex environmental matrices like soil and water requires highly sensitive and selective analytical techniques. mdpi.comeurekalert.org Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are the primary tools for this purpose. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile organic compounds. nih.govrsc.org For diols, derivatization is sometimes required to increase their volatility and improve chromatographic performance. However, direct GC-MS analysis is possible if the diol can be extracted into a dry organic solvent. nih.gov Pyrolysis-GC-MS (Py-GC-MS) is another technique used to analyze the thermal degradation products of polymers, which can include diols. chromatographyonline.comrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for analyzing polar, non-volatile, and thermally labile compounds, which includes many diol metabolites like hydroxy-carboxylic acids. mdpi.combohrium.com LC-MS/MS provides enhanced selectivity and sensitivity, allowing for the detection of trace-level contaminants in complex samples like wastewater or soil extracts. researchgate.netdtic.mil Chemical derivatization can also be used in LC-MS to improve the ionization efficiency and chromatographic retention of target analytes. cdnsciencepub.com For instance, dansylation can be used to label compounds containing hydroxyl groups, enhancing their detection. cdnsciencepub.com

Table 2: Key Analytical Techniques for Diol and Metabolite Monitoring This table is interactive. You can sort and filter the data.

| Analytical Technique | Abbreviation | Primary Application for Diol Analysis | Strengths | Reference |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of the parent diol and volatile degradation products. | High separation efficiency for volatile compounds. | nih.govnih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Detection and quantification of polar, non-volatile metabolites (e.g., hydroxy acids) at trace levels. | High sensitivity and selectivity for complex matrices. | mdpi.comresearchgate.net |

| Pyrolysis-GC-MS | Py-GC-MS | Analysis of thermal degradation products of polymers containing diols. | Characterization of polymer structure and breakdown products. | chromatographyonline.comrsc.org |

Future Research Directions and Unexplored Avenues for 2 Octylbutane 1,4 Diol

Development of Sustainable Synthesis Routes

The chemical industry's shift away from fossil fuel dependence necessitates the development of green and sustainable methods for producing valuable platform chemicals. nih.govroyalsocietypublishing.org The production of diols from renewable resources is an area of significant interest, aiming to reduce environmental impact and conserve energy. nih.govresearchgate.netabiosus.org Future research on 2-Octylbutane-1,4-diol should prioritize the development of synthesis routes that utilize renewable feedstocks and environmentally benign catalysts.

Biocatalysis, using isolated enzymes or whole-cell systems, presents a promising alternative to traditional chemical synthesis. uni-duesseldorf.de Enzymes like lipases and alcohol dehydrogenases operate under mild conditions and can exhibit high chemo-, regio-, and stereoselectivity, which is particularly relevant for a chiral molecule like this compound. acs.orgrsc.orgacs.org For instance, lipase-catalyzed synthesis of oligomer diols has been achieved with high yields in solvent-free conditions. researchgate.netacs.orgacs.org Similarly, alcohol dehydrogenases have been successfully used for the stereoselective synthesis of bulky 1,2-diols. uni-duesseldorf.dersc.org

An unexplored frontier is the design of novel metabolic pathways within microorganisms like Escherichia coli to produce long-chain diols directly from renewable biomass such as glucose or fatty acids. nih.gov Synthetic biology tools could be employed to engineer microbes that express the necessary enzymatic cascade for the synthesis of this compound, a process that has been successfully applied to other C2-C4 diols. nih.govnih.gov

Table 1: Comparison of Potential Synthesis Routes for this compound

| Synthesis Route | Precursors | Key Advantages | Key Challenges |

|---|---|---|---|

| Traditional Chemical Synthesis | Petroleum-derived ketones/aldehydes | Established methodology, high throughput | Reliance on fossil fuels, harsh reaction conditions, use of hazardous reagents, potential for racemic mixtures. |

| Chemo-catalysis from Biomass | Furfural (B47365), 5-hydroxymethylfurfural (B1680220) (HMF), fatty acids royalsocietypublishing.orgmdpi.com | Use of renewable feedstocks, potential for novel structures | Requires development of highly selective catalysts, multi-step processes, separation challenges. royalsocietypublishing.org |

| Biocatalysis (Enzymatic) | Bio-based aldehydes/ketones | High selectivity (chemo-, regio-, stereo-), mild reaction conditions, reduced waste. uni-duesseldorf.deacs.org | Enzyme stability and cost, cofactor regeneration for dehydrogenases, scalability. researchgate.netuni-duesseldorf.de |

| Metabolic Engineering (Whole-cell) | Sugars (glucose), glycerol, biomass hydrolysates nih.gov | Direct conversion from simple renewable feedstocks, potential for one-pot synthesis. nih.gov | Complexity of pathway engineering, host cell tolerance, low product titers. nih.gov |

Investigation of Novel Derivatization and Functionalization Strategies

The presence of two distinct hydroxyl groups (one primary, one tertiary) in this compound offers rich opportunities for novel derivatization and functionalization. Selective manipulation of these groups can generate a library of new molecules with tailored properties. rsc.org Organocatalysis has emerged as a powerful tool for achieving regioselective functionalization of diols, avoiding complex protection-deprotection steps. rsc.org

Future work should focus on the selective esterification, etherification, and amination of this compound. For example, selective acylation of the primary hydroxyl group could yield valuable amphiphilic molecules for surfactant applications. Converting the diol to a diamine would produce monomers for novel polyamides. kit.edu The development of catalysts, including peptide-based systems or those based on heterocyclic boronic acids, could enable precise control over which hydroxyl group reacts. rsc.org Furthermore, functionalization of the long octyl chain itself, perhaps via hydroboration-isomerization of an unsaturated precursor, could introduce additional functionality along the alkyl backbone, creating unique α,ω-bifunctional long-chain compounds. uantwerpen.be

Table 2: Potential Derivatization Reactions for this compound

| Reaction Type | Reagent(s) | Functional Group Introduced | Potential Application of Derivative |

|---|---|---|---|

| Selective Esterification | Acyl chlorides, Carboxylic acids | Ester | Plasticizers, Lubricants, Monomers |

| Oxidation | Oxidizing agents (e.g., KMnO₄) | Ketone, Carboxylic acid | Chemical intermediates, Monomers |

| Etherification | Alkyl halides | Ether | Solvents, Polymer additives |

| Conversion to Diamine | Ammonia, Amination catalysts | Amine | Monomers for polyamides, Epoxy curing agents kit.edu |

| Polymerization Initiator | Epoxides, Lactones | Polyether, Polyester (B1180765) chains | Graft copolymers, Functional materials |

Advanced Materials Science Applications

Long-chain diols are valuable monomers for producing specialty polymers such as polyesters, polyurethanes, and polyacetals. mdpi.comacs.orgresearchgate.net The incorporation of this compound into polymer backbones is a significant and unexplored area of research. Its structure is expected to impart unique properties compared to linear diol counterparts. The pendant octyl group would likely disrupt chain packing, leading to more amorphous polymers with lower crystallinity and glass transition temperatures (Tg), thereby enhancing flexibility. rsc.org

Future research should involve the synthesis of novel polyesters and polyurethanes via polycondensation reactions of this compound with various diacids (e.g., succinic acid, 2,5-furandicarboxylic acid) and diisocyanates. d-nb.inforesearchgate.netmdpi.com A key area of investigation would be to systematically study how the incorporation of this branched diol affects the resulting polymer's thermal stability, mechanical properties (e.g., ductility, elasticity), and degradability. researchgate.net The synthesis of polyacetals from this diol could also lead to new recyclable and reprocessable materials. researchgate.net These novel polymers could find applications as engineering plastics, elastomers, or advanced coatings.

Table 3: Predicted Influence of this compound on Polymer Properties

| Polymer Property | Effect of Linear Diol (e.g., 1,4-Butanediol) | Predicted Effect of this compound | Rationale |

|---|---|---|---|

| Crystallinity | Higher | Lower | The bulky octyl side chain disrupts polymer chain packing and hinders the formation of ordered crystalline domains. |

| Glass Transition Temp. (Tg) | Higher | Lower | Increased free volume and chain flexibility introduced by the pendant alkyl group typically lowers the Tg. rsc.org |

| Melting Temperature (Tm) | Higher | Lower / Broader | Reduced crystallinity leads to a lower and broader melting point. |

| Solubility | Soluble in specific polar solvents | Increased solubility in nonpolar organic solvents | The long, hydrophobic octyl chain enhances compatibility with nonpolar environments. |

| Mechanical Strength | Generally higher tensile strength | Potentially lower tensile strength but higher ductility and flexibility | Disruption of intermolecular forces (hydrogen bonding, van der Waals) between polymer chains. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Diol Research

The complexity of catalyst design and reaction optimization presents a significant bottleneck in chemical synthesis. arxiv.orgrsc.org Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate research and development by modeling complex, non-linear relationships in vast datasets. arxiv.orgacs.org

For this compound, an integrated AI workflow could revolutionize its development. ML models, such as random forests or neural networks, can be trained on experimental or computational data to predict catalyst performance, reaction yield, and product selectivity under various conditions. rsc.org This data-driven approach can rapidly identify optimal synthesis routes, bypassing time-consuming trial-and-error experimentation. researchgate.net Furthermore, computational chemistry and ML can be combined to predict the physicochemical and pharmacological properties of novel derivatives of this compound before they are ever synthesized. researchgate.netgavinpublishers.com In materials science, ML algorithms could predict the properties (e.g., Tg, tensile strength) of polymers derived from this diol, guiding the design of materials with specific performance characteristics. aip.org

Table 4: Application of AI/ML in the Research of this compound

| Research Stage | AI/ML Application | Potential Outcome |

|---|---|---|

| Synthesis Design | Catalyst screening and design | Identification of novel, highly selective catalysts for sustainable synthesis. |

| Reaction Optimization | Bayesian optimization, active learning arxiv.org | Rapid determination of optimal reaction conditions (temperature, pressure, concentration) with minimal experiments. |

| Derivative Discovery | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling researchgate.netresearchgate.net | Virtual screening and prediction of properties for new derivatives, prioritizing synthesis efforts. |

| Materials Design | Polymer property prediction | In-silico design of polymers based on this compound with desired thermal and mechanical properties. |

Exploration of Stereoisomer-Specific Transformations and Applications

Chirality is a fundamental property in chemistry, and the different stereoisomers of a molecule can exhibit vastly different biological activities and chemical behaviors. alfachemic.comnih.gov this compound possesses a stereogenic center at the C2 position, meaning it exists as two enantiomers: (R)-2-Octylbutane-1,4-diol and (S)-2-Octylbutane-1,4-diol. This area of its chemistry is completely unexplored.

A critical future direction is the development of methods for the stereoselective synthesis of each enantiomer. This can be achieved through asymmetric catalysis using chiral ligands or through biocatalytic routes employing stereoselective enzymes like alcohol dehydrogenases (ADHs) or lipases. uni-duesseldorf.dersc.orgthieme-connect.com For example, specific ADHs are known to reduce ketones with excellent enantioselectivity (ee > 99%) to produce chiral diols. rsc.org

Once obtained in enantiomerically pure form, the distinct properties and applications of the (R) and (S) isomers can be investigated. They could serve as valuable chiral building blocks for the total synthesis of complex natural products. researchgate.net Additionally, they could be used as chiral ligands in transition-metal catalysis or as organocatalysts themselves to induce enantioselectivity in other reactions. alfachemic.comnih.govscispace.commdpi.com The synthesis of stereoregular polymers from pure enantiomers of this compound could lead to materials with unique crystalline structures and properties not achievable with the racemic mixture. rsc.org

Table 5: Potential Methods for Stereoselective Synthesis of this compound Enantiomers

| Method | Description | Key Advantages |

|---|---|---|

| Asymmetric Hydrogenation | Reduction of a prochiral diketone or hydroxyketone precursor using a chiral metal catalyst (e.g., Ru-BINAP). thieme-connect.com | High enantioselectivity, applicable to a range of substrates. |

| Enzymatic Reduction | Biocatalytic reduction of a prochiral precursor using a stereoselective alcohol dehydrogenase (ADH). uni-duesseldorf.dersc.org | Extremely high enantioselectivity (>99% ee), mild and green reaction conditions. |

| Kinetic Resolution | Selective reaction (e.g., acylation) of one enantiomer in a racemic mixture of the diol, catalyzed by a chiral catalyst or enzyme (e.g., lipase). | Allows for the separation of enantiomers from a racemic mixture. |

| Chiral Pool Synthesis | Synthesis starting from a naturally occurring, enantiomerically pure starting material. | Provides access to a single enantiomer with high purity. |

| Asymmetric Dihydroxylation | Catalytic dihydroxylation of a corresponding alkene precursor using a chiral ligand (e.g., cinchona alkaloid derivatives). alfachemic.com | A powerful method for creating vicinal diols with controlled stereochemistry. |

Q & A

Basic: What are the common synthetic routes for 2-Butene-1,4-diol, and how do reaction conditions influence isomer formation?

Methodological Answer:

2-Butene-1,4-diol is synthesized via catalytic hydrogenation of acetylene derivatives or acid-catalyzed dehydration of 1,4-butanediol. The isomer ratio (cis vs. trans) depends on reaction conditions:

- Catalyst choice : Palladium or nickel catalysts favor cis-isomer formation due to steric effects .

- Temperature : Higher temperatures (>100°C) promote trans-isomer formation via thermodynamic control .

- Solvent polarity : Polar solvents stabilize the transition state for cis-isomer formation .

Characterization of isomers requires chiral chromatography or NOE NMR experiments to confirm stereochemistry .

Basic: What spectroscopic techniques are most effective for characterizing 2-Butene-1,4-diol and its derivatives?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy :